molecular formula C11H13BrO4S B2882143 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid CAS No. 134649-66-4

2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid

Cat. No.: B2882143
CAS No.: 134649-66-4
M. Wt: 321.19
InChI Key: HGKYRDOUORRYSG-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid (CAS 134649-66-4) is a brominated sulfonyl derivative of 3-methylbutanoic acid. Its structure features a 4-bromobenzenesulfonyl group at the 2-position and a methyl group at the 3-position of the butanoic acid backbone . The sulfonyl group confers strong electron-withdrawing properties, which may enhance the acidity of the carboxylic acid moiety and influence reactivity in synthetic or biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYRDOUORRYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid typically involves the bromination of phenylacetic acid derivatives followed by sulfonylation and subsequent chain elongation. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids, from which the 4-bromo isomer is isolated by fractional crystallization . The isolated 4-bromophenylacetic acid is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group. Finally, the butanoic acid chain is introduced through a series of reactions involving alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of sulfur.

    Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Major Products

    Substitution: Formation of various substituted phenylsulfonyl derivatives.

    Oxidation: Conversion to sulfonic acids or sulfoxides.

    Esterification: Formation of esters of this compound.

Scientific Research Applications

Scientific Research Applications

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid is a versatile compound with applications spanning chemistry, biology, and medicine.

Chemistry this compound is used as a reagent in various organic synthesis reactions, especially in the creation of sulfonamide derivatives. It serves as an intermediate in synthesizing complex molecules.

Biology This compound is utilized in proteomics research to study protein interactions and functions.

Medicine There is ongoing research to explore its potential as an antimicrobial agent, due to its ability to inhibit the growth of certain bacterial strains. Studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays have demonstrated its effectiveness in inhibiting the growth of MRSA, with minimum inhibitory concentrations (MIC) suggesting its potential as an alternative antimicrobial agent. Furthermore, investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating potential for selective toxicity towards tumor cells.

Industry this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules.

Chemical Reactions

This compound participates in several chemical reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity or alter its physical properties.

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
  • Suzuki–Miyaura coupling: 2-(4-Bromophenyl)-3-methylbutanoic acid participates in coupling reactions such as the Suzuki–Miyaura coupling, facilitating the formation of carbon-carbon bonds, essential for building complex organic molecules.

2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide derivative with potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase-1B (PTP1B). This enzyme plays a role in insulin signaling and metabolic regulation, making this compound a candidate for therapeutic applications in obesity and diabetes.

The primary mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling pathways, potentially leading to improved glucose metabolism and reduced insulin resistance.

Summary of Biological Activities

Activity TypeFindings
AntimicrobialInhibits growth of Gram-positive bacteria; effective against MRSA strains.
AntitumorCytotoxicity observed in cancer cell lines; further studies needed.
PTP1B InhibitionEnhances insulin signaling; potential applications in diabetes treatment.

Case Studies

Antimicrobial Evaluation In vitro assays demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical relevance, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-methylbutanoic Acid

  • Molecular Formula : C₁₁H₁₃ClO₂; MW 220.67 .
  • Key Differences: Substituent: Chlorine replaces bromine, and the absence of a sulfonyl group reduces electron-withdrawing effects. Acidity: The carboxylic acid pKa is likely higher than the target compound due to weaker electron withdrawal. Applications: Not explicitly stated in evidence, but chlorophenyl derivatives are common in pharmaceuticals and agrochemicals.

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

  • Structure : 4-Methylbenzenesulfonamido group at the 2-position.
  • Molecular Formula: C₁₂H₁₇NO₄S; MW 271.34 .
  • Key Differences :
    • Functional Group : Sulfonamido (-SO₂NH-) instead of sulfonyl (-SO₂-).
    • Stereochemistry : The (2S)-configuration may confer enantioselective activity.
    • Synthesis : Likely involves sulfonamide coupling, differing from sulfonyl chloride reactions used for the target compound.

2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid

  • Structure: Complex thiazolidinone ring with a bromobenzylidene substituent.
  • Molecular Formula: C₁₅H₁₄BrNO₃S₂; MW 400.32 .
  • Key Differences: Backbone: Thiazolidinone ring introduces heterocyclic rigidity. Bioactivity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to the target compound.

2-(4-Trifluoromethylphenylamino)-3-methylbutanoic Acid

  • Structure: Amino-linked 4-trifluoromethylphenyl group.
  • Molecular Formula: Not explicitly provided, but estimated as C₁₂H₁₃F₃NO₂.
  • Key Differences: Functional Group: Amino (-NH-) linkage instead of sulfonyl. Applications: Intermediate in insecticide synthesis (e.g., α-cyano-3-phenoxybenzyl esters) . Electronics: The trifluoromethyl group enhances lipophilicity and metabolic stability.

2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic Acid

  • Structure : Formamido group attached to a dichlorophenyl ring.
  • Molecular Formula: C₁₂H₁₃Cl₂NO₃; MW 290.14 .
  • Key Differences :
    • Substituent : Dichlorophenyl formamido group introduces dual chlorine atoms and amide functionality.
    • Reactivity : The amide group may participate in hydrogen bonding, altering solubility and target interactions.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituent Functional Group Applications Reference
2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid C₁₁H₁₃BrO₄S 4-Bromobenzenesulfonyl Sulfonyl Research chemical
2-(4-Chlorophenyl)-3-methylbutanoic acid C₁₁H₁₃ClO₂ 4-Chlorophenyl Phenyl Pharmaceutical intermediate
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S 4-Methylbenzenesulfonamido Sulfonamido Chiral synthesis
2-[(5Z)-5-(4-Bromobenzylidene)...butanoic acid C₁₅H₁₄BrNO₃S₂ 4-Bromobenzylidene-thiazolidinone Thiazolidinone Antimicrobial research
2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid ~C₁₂H₁₃F₃NO₂ 4-Trifluoromethylphenylamino Amino Insecticide intermediate
2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic acid C₁₂H₁₃Cl₂NO₃ 2,4-Dichlorophenylformamido Formamido Agrochemical research

Biological Activity

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid, also known as 2-{[(4-bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, is a sulfonamide derivative that has garnered attention in various fields of biological research. This compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial properties and its role in proteomics.

  • IUPAC Name : 2-{[(4-bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • Molecular Formula : C11H14BrNO4S
  • Molecular Weight : 332.20 g/mol
  • CAS Number : 250714-81-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological pathways. It is particularly noted for its role in:

  • Proteomics Research : Used to study protein interactions and functions.
  • Enzyme Inhibition : Potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in various diseases, including cancer.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating its effectiveness against various bacterial strains demonstrated significant inhibition, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Study: MMP Inhibition

A notable case study explored the compound's inhibitory effects on matrix metalloproteinase-1 (MMP-1). Using a colorimetric assay, the IC50 value was determined to be significantly lower than that of related compounds, indicating a strong inhibitory effect.

Compound IC50 (µM) Relative Potency
This compound0.18 ± 0.03High
Related Compound A11.5 ± 1.3Low

This study highlights the compound's potential as a therapeutic agent in conditions where MMP activity is implicated, such as cancer metastasis and tissue remodeling.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives, this compound shows unique structural characteristics that contribute to its distinct biological activity.

Compound Structural Feature Activity
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineSulfonyl groupAntimicrobial
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneSimilar sulfonamide structureModerate activity

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base like triethylamine. The process is conducted under mild conditions to minimize side reactions.

Q & A

Q. How to design experiments assessing synergistic effects with other inhibitors?

  • Methodological Answer :
  • Isobologram analysis : Combine with benzotriazole derivatives; synergy indices <1 indicate enhanced corrosion inhibition .
  • Microscopy : SEM/EDS confirms uniform inhibitor film formation on steel surfaces .

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